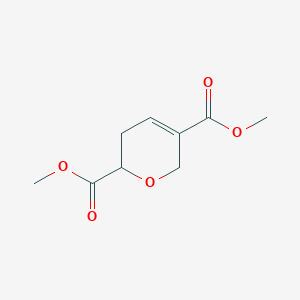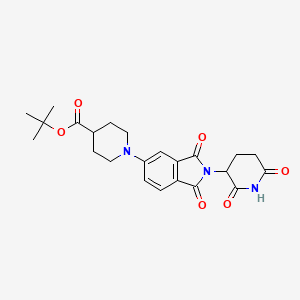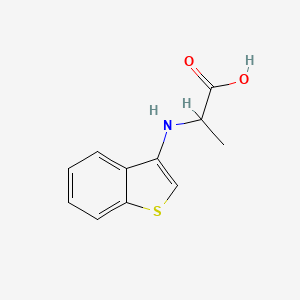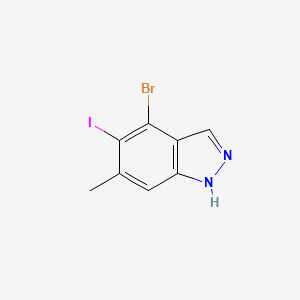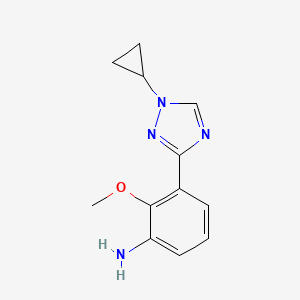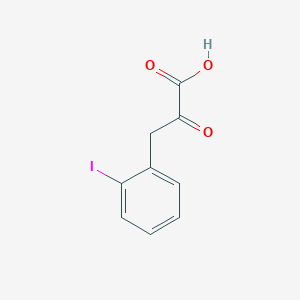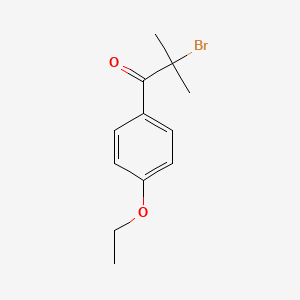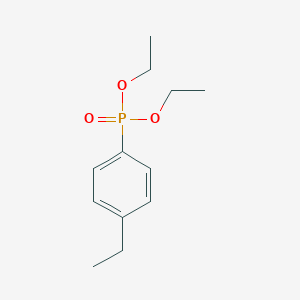
Diethyl (4-ethylphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-ethylphenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-ethylphenyl)phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves the use of diethyl phosphite and 4-ethylphenyl bromide under reflux conditions .
Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides. This reaction can be carried out using a palladium catalyst such as Pd(PPh3)4 under microwave irradiation, which allows for rapid and efficient synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of milder chlorinating agents, such as oxalyl chloride, can improve the selectivity and functional group tolerance of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-ethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (4-ethylphenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the preparation of functional materials, such as flame retardants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of diethyl (4-ethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or alter the properties of materials. For example, in medicinal chemistry, the phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to inhibit enzymes that utilize phosphate substrates .
Comparación Con Compuestos Similares
Diethyl (4-ethylphenyl)phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: Lacks the 4-ethylphenyl group, making it less hydrophobic and potentially less selective in biological applications.
Diethyl (4-methylphenyl)phosphonate: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and binding affinity.
Diethyl (4-chlorophenyl)phosphonate: Contains a chlorine atom, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physical, chemical, and biological properties compared to its analogs.
Propiedades
Número CAS |
72596-29-3 |
|---|---|
Fórmula molecular |
C12H19O3P |
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-4-ethylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h7-10H,4-6H2,1-3H3 |
Clave InChI |
BUAPTJFCLGZEGA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
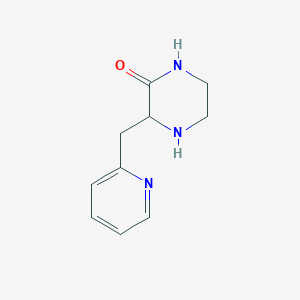
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)

